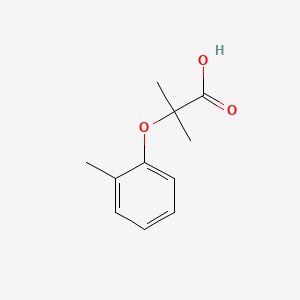

2-Methyl-2-(2-methylphenoxy)propanoic acid

Übersicht

Beschreibung

“2-Methyl-2-(2-methylphenoxy)propanoic acid” is a chemical compound with the molecular formula C11H14O3 . It is also known as 2-methylpropanoic acid .

Synthesis Analysis

The synthesis of “2-Methyl-2-(2-methylphenoxy)propanoic acid” can be accomplished from p-Cresol and Acetone . In the laboratory, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .

Molecular Structure Analysis

The molecular structure of “2-Methyl-2-(2-methylphenoxy)propanoic acid” can be represented by the InChI code: 1S/C11H14O3/c1-8-6-4-5-7-9(8)14-11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13) . The molecular weight of this compound is 194.23 .

Wissenschaftliche Forschungsanwendungen

Herbicide Analysis in Water Samples

A study by Nuhu et al. (2012) discusses a method for determining phenoxy herbicides, including 2-methyl-2-(2-methylphenoxy)propanoic acid, in water samples. This technique involves phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis, proving effective in detecting these herbicides at low concentrations in real samples like seawater and tap water (Nuhu et al., 2012).

Anti-Inflammatory Properties

Ren et al. (2021) isolated new phenolic compounds, including derivatives of 2-methyl-2-(2-methylphenoxy)propanoic acid, from the leaves of Eucommia ulmoides Oliv. These compounds exhibited modest inhibitory activities on LPS-induced NO production in macrophage cells, indicating potential anti-inflammatory effects (Ren et al., 2021).

Microbial and Molecular Docking Studies

A 2016 study by Nirmalan et al. explored the synthesis of 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid derivatives. They assessed the biological activities of these compounds against various microbial pathogens, showing effectiveness in molecular docking studies (Nirmalan et al., 2016).

Synthesis Methodology

Zhang Dan-shen (2009) described a synthesis method for 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid. The process involved the reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride, followed by condensation with pyrrolidine and reaction with acetone, chloroform, and NaOH (Zhang Dan-shen, 2009).

Herbicide Selectivity in Plants

Shimabukuro et al. (1978) investigated the physiological effects of methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate, a related compound, on different plant species. They found it to be a selective herbicide, affecting wild oat while having minimal impact on wheat, suggesting a role in agriculture (Shimabukuro et al., 1978).

Safety and Hazards

“2-Methyl-2-(2-methylphenoxy)propanoic acid” is classified as Acute Tox. 4 Oral - Eye Irrit. 2, indicating that it may be harmful if swallowed and causes serious eye irritation . It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Wirkmechanismus

Target of Action

It is known that similar compounds, such as mecoprop, primarily target broadleaf weeds .

Mode of Action

Mecoprop, a chemically related herbicide, is known to mimic the plant hormone iaa (auxin) and kill most broadleaf weeds by causing uncontrolled growth .

Biochemical Pathways

Related compounds like mecoprop are known to affect the auxin pathway, leading to uncontrolled growth and eventual death of the plant .

Result of Action

Related compounds like mecoprop are known to cause uncontrolled growth in plants, leading to their death .

Action Environment

It is known that environmental conditions can significantly impact the effectiveness of similar compounds .

Eigenschaften

IUPAC Name |

2-methyl-2-(2-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-6-4-5-7-9(8)14-11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYMJPNQPCWPAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201705 | |

| Record name | Propionic acid, 2-methyl-2-(o-tolyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(2-methylphenoxy)propanoic acid | |

CAS RN |

53498-62-7 | |

| Record name | Propionic acid, 2-methyl-2-(o-tolyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053498627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, 2-methyl-2-(o-tolyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

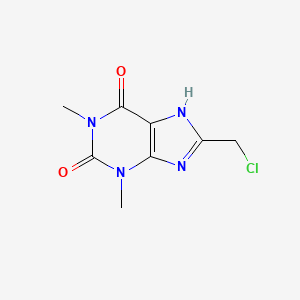

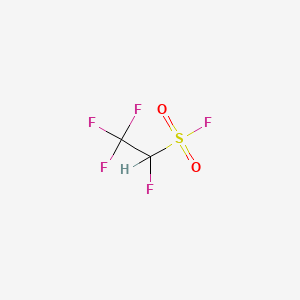

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345904.png)